Valerohydrazide
Description
Overview of Hydrazides as a Class of Organic Compounds
Hydrazides are a class of organic compounds that feature a nitrogen-nitrogen single bond, with at least one of the nitrogen atoms attached to an acyl group (R-C=O). ontosight.aiontosight.ai They are derivatives of carboxylic acids where the hydroxyl (-OH) group is substituted by a hydrazine (B178648) (-NHNH2) group. ontosight.aihygeiajournal.com
The general structure of a hydrazide can be represented as R-CO-NH-NH2. This functional group, known as the hydrazide moiety, is the defining feature of this class of compounds. A key characteristic of hydrazides is their ability to exist in keto-enol tautomerism, although they are typically found in the keto form in the solid state. mdpi.com In solution, an equilibrium between the keto and enol forms can be established. mdpi.com The hydrazide structure contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, making them reactive intermediates for the synthesis of various heterocyclic compounds. mdpi.com The presence of the -NHNH2 group also allows for the formation of hydrazones through condensation reactions with aldehydes and ketones. hygeiajournal.commdpi.com
Hydrazides and their derivatives, particularly hydrazones, are of significant interest in both organic and medicinal chemistry due to their wide range of biological activities. hygeiajournal.commdpi.com They serve as important synthons, or building blocks, for the creation of various five, six, and seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com These resulting heterocyclic compounds have shown diverse pharmacological potential.
In the realm of medicinal chemistry, various hydrazide-hydrazone derivatives have been investigated for a spectrum of bioactivities. Research has explored their potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents. ontosight.aimdpi.comresearchgate.net The versatility of the hydrazide functional group allows for the synthesis of a large number of derivatives, which in turn enables the exploration of structure-activity relationships to develop new therapeutic agents. hygeiajournal.com
Specificity of Valeric Acid Hydrazide and its Derivatives in Academic Inquiry
Valeric acid hydrazide, also known as pentanoic acid hydrazide, is a specific hydrazide with the chemical formula C5H12N2O. nist.govnih.gov It consists of a five-carbon valeric acid backbone linked to a hydrazide group. ontosight.ainist.gov Academic research has focused on modifying this fundamental structure to explore and enhance its chemical and biological properties.
Researchers have synthesized various derivatives by modifying the valeric acid backbone of the hydrazide. These modifications are intended to alter the compound's properties, such as its lipophilicity, steric hindrance, and electronic effects, which can influence its biological activity.
Common modifications include the introduction of substituents at different positions on the carbon chain. For instance, derivatives have been created by adding a propyl group at the 2-position of the valeric acid backbone. ontosight.aiontosight.aiontosight.ai Further modifications can be made to the hydrazide moiety itself, such as the formation of hydrazones by reacting it with various aldehydes and ketones. Examples of such derivatives include:
Valeric acid, 2-propyl-, 2-isopropylidenehydrazide ontosight.ai
Valeric acid, 2-propyl-, 2-benzylhydrazide ontosight.ai
Valeric acid, 2-propyl-, 2-cyclohexylidenehydrazide ontosight.ai
Valeric acid, 4-hydroxy-, (5-nitrofurfurylidene)hydrazide ontosight.ai
These modifications result in a diverse library of compounds based on the initial valeric acid hydrazide scaffold.
The key structural features of valeric acid hydrazide and its derivatives that are central to research inquiry are the valeric acid chain and the hydrazide functional group. The lipophilic nature of the five-carbon valeric acid chain can be systematically altered by introducing various functional groups. ontosight.aiontosight.aiontosight.ai This allows researchers to study how changes in lipophilicity and molecular shape affect the compound's interactions with biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentanehydrazide | |
|---|---|---|
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InChI |
InChI=1S/C5H12N2O/c1-2-3-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYCIDGYKEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191667 | |
| Record name | Valerohydrazide | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
38291-82-6 | |
| Record name | Pentanoic acid, hydrazide | |
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| Record name | Valerohydrazide | |
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| Record name | Pentanoic acid, hydrazide | |
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| Record name | Valerohydrazide | |
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Synthetic Methodologies and Reaction Pathways
Classical and Modern Synthetic Approaches to Valeric Acid Hydrazide
Conventional methods for synthesizing acid hydrazides have been well-established for many years and are still widely used due to their reliability and simplicity. mdpi.com These approaches typically involve the use of common laboratory reagents and straightforward reaction conditions.
A primary and straightforward route to valeric acid hydrazide involves the reaction of various valeric acid derivatives with hydrazine (B178648) or its derivatives. mdpi.com The most common precursor is the carboxylic acid itself, which can be activated in several ways to facilitate the reaction with the nucleophilic hydrazine. This general approach forms the basis for several of the specific methods detailed below. The reaction conditions can be optimized by adjusting temperature, solvent, and the presence of catalysts to achieve high yields. mdpi.com
The reaction of an ester with hydrazine hydrate is a frequently employed and effective method for the preparation of acid hydrazides, known as hydrazinolysis. mdpi.comresearchgate.net In the case of valeric acid hydrazide, a suitable ester, such as methyl valerate or ethyl valerate, is treated with hydrazine hydrate. The reaction is typically carried out by refluxing the reactants in an alcohol solvent, such as methanol or ethanol. researchgate.netnih.gov
The general reaction is as follows: Valeric acid ester + Hydrazine hydrate → Valeric acid hydrazide + Alcohol
This method is often preferred due to the relatively mild reaction conditions and the ease of purification of the resulting hydrazide, which often precipitates from the reaction mixture upon cooling. researchgate.net The yields for this type of reaction can range from reasonable to excellent. mdpi.com
Table 1: Reaction Conditions for Ester Hydrazinolysis
| Reactant | Reagent | Solvent | Conditions | Duration | Yield |
|---|---|---|---|---|---|
| Methyl Valerate | Hydrazine Hydrate | Ethanol | Reflux | 3-4 hours | Good |
A rapid and often high-yielding method for the synthesis of valeric acid hydrazide is the acylation of hydrazine with a more reactive valeric acid derivative, such as valeryl chloride or valeric anhydride. mdpi.comrjptonline.org This reaction is a nucleophilic acyl substitution where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.
The reaction with acyl chlorides is typically very fast and can be violent, often requiring cooling and careful, dropwise addition of the acyl chloride to a solution of hydrazine in an inert solvent like diethyl ether or benzene (B151609) to control the reaction rate. rjptonline.orggoogle.com
Reaction Scheme: Valeryl chloride + Hydrazine → Valeric acid hydrazide + Hydrochloric acid
The use of valeric anhydride provides a less vigorous alternative to the acyl chloride. The reaction conditions are generally mild, and the yields are often high.
Table 2: Comparison of Acylating Agents
| Acylating Agent | Reactivity | Conditions | Byproduct |
|---|---|---|---|
| Valeryl Chloride | High | Low temperature, inert solvent | HCl |
The N-amination of amides presents another pathway to the formation of acid hydrazides. A notable approach within this category is the transamidation of N-substituted amides with hydrazine hydrate. For instance, N-Boc, N-nitroso, and N-tosyl amides have been shown to react with hydrazine hydrate at room temperature to produce the corresponding non-substituted hydrazides in good yields, ranging from 76–94%. mdpi.com This method avoids the need to prepare more reactive derivatives like esters or acyl chlorides.
Carboxylic acids can be directly coupled with hydrazine to form hydrazides using a coupling agent, such as a carbodiimide. N,N'-Dicyclohexylcarbodiimide (DCC) is a commonly used reagent for this purpose. rjptonline.org In this method, the carboxylic acid is activated by the carbodiimide, forming a highly reactive O-acylisourea intermediate, which then readily reacts with hydrazine.
This reaction is typically carried out at room temperature in a solvent like dichloromethane. rjptonline.org The use of carbodiimide-mediated coupling can offer good yields and is an alternative when other methods are not suitable. rjptonline.org More modern water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed, often in conjunction with additives like polyethylene glycol (PEG-400) to promote the reaction. cbijournal.com
Emerging Synthetic Techniques for Acid Hydrazides
In addition to the classical methods, several newer techniques have been developed to synthesize acid hydrazides, often with advantages in terms of efficiency, environmental impact, and scalability.
Microwave-assisted synthesis has emerged as a greener and more rapid one-step approach for the preparation of acid hydrazides directly from carboxylic acids and hydrazine hydrate. neliti.comnih.gov This method can significantly reduce reaction times from hours to minutes and often results in high yields. nih.gov
Continuous flow chemistry offers a scalable and safe method for the synthesis of acid hydrazides. osti.gov This technique allows for precise control over reaction parameters and is particularly advantageous when dealing with potentially hazardous reagents like hydrazine at large scales. osti.gov A continuous flow process for converting carboxylic acids to hydrazides has been demonstrated with yields ranging from 65-91% and short residence times. osti.gov
Other modern approaches include the use of organoaluminum reagents and photochemical reactions. For example, visible light can mediate the synthesis of acyl hydrazides from acylsilanes and azodicarboxylates without the need for transition metals or other additives. organic-chemistry.org Nickel-catalyzed photochemical C-N coupling reactions have also been developed for coupling (hetero)aryl halides with hydrazides. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rsc.org For the synthesis of acid hydrazides, microwave irradiation offers significant advantages over conventional heating by enabling rapid and uniform heating of the reaction mixture. nih.govneliti.com This technology can facilitate the direct, one-step synthesis of hydrazides from the corresponding carboxylic acids and hydrazine hydrate, often under solvent-free conditions. nih.gov The process dramatically reduces reaction times from hours to mere minutes and frequently results in higher yields and cleaner products. nih.govneliti.com The increased reaction rates are attributed to the efficient energy transfer from the microwave field to the polar reagents. neliti.com
A typical microwave-assisted procedure involves charging a microwave-safe vessel with valeric acid and hydrazine hydrate. The mixture is then subjected to microwave irradiation at a specific power and temperature for a short duration. nih.gov The significant reduction in reaction time and the potential to eliminate organic solvents align this method with the principles of green chemistry. neliti.com
| Parameter | Condition | Advantage |
| Method | Microwave-Assisted Synthesis | Rapid reaction, High efficiency |
| Reactants | Carboxylic Acid, Hydrazine Hydrate | Direct one-step process |
| Reaction Time | 4-12 minutes nih.gov | Significantly reduced from conventional methods |
| Conditions | Solvent-free or minimal solvent nih.gov | Eco-friendly, simplified workup |
| Yield | Excellent (often >80%) nih.gov | Improved product recovery |
Continuous Flow Synthesis
Continuous flow chemistry provides a safe, scalable, and highly controlled environment for chemical reactions. flinders.edu.au This technology is particularly advantageous for handling potentially hazardous reagents like hydrazine by minimizing the volume of reactive material at any given time. rsc.org In a continuous flow setup for preparing valeric acid hydrazide, solutions of a valeric acid ester and hydrazine hydrate would be continuously pumped from separate reservoirs and combined in a T-mixer.
The resulting stream then flows through a heated tube or coil reactor, where the reaction occurs. flinders.edu.au The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction and maximize yield. The integration of in-line purification and analysis tools can further streamline the process, allowing for the direct production of a pure product stream. flinders.edu.au This methodology is highly scalable and offers superior heat and mass transfer compared to batch processes, leading to consistent product quality. flinders.edu.au
| Feature | Description | Benefit |
| Reactor Type | Heated tube or coil reactor | Precise temperature control, efficient mixing |
| Reagent Handling | Pumped from reservoirs, mixed in-line | Enhanced safety, especially with hazardous reagents |
| Process Control | Exact control over residence time, temp., stoichiometry | High reproducibility, process optimization |
| Scalability | Easily scaled by extending operation time | Seamless transition from lab to production scale |
| Integration | Can be coupled with in-line purification/analysis | Automated and streamlined synthesis |
Solvent-Free Synthesis
Solvent-free synthesis, particularly using mechanochemical methods like grinding, represents a highly efficient and environmentally benign approach to chemical preparation. researchgate.netnih.gov For the synthesis of valeric acid hydrazide, this technique involves the simple grinding of valeric acid with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net The mechanical energy applied during grinding facilitates the reaction, which typically proceeds to completion within minutes, often resulting in a solid product mass. researchgate.net
This method avoids the use of organic solvents, which simplifies the work-up procedure, reduces waste, and lowers costs. researchgate.net The reaction conditions are mild, which helps to prevent the formation of diacyl hydrazide byproducts. researchgate.net The resulting hydrazide can often be purified by simple crystallization from a solvent like ethanol. researchgate.net The simplicity, high atom economy, and eco-friendly nature make grinding an attractive alternative to traditional solvent-based methods. nih.gov
| Parameter | Description |
| Technique | Mechanochemical grinding (mortar and pestle) researchgate.net |
| Reactants | Valeric Acid (3.0 mmol), 80% Hydrazine Hydrate (3.75 mmol) researchgate.net |
| Procedure | Reactants are ground together for 3-5 minutes and left for 10 minutes. researchgate.net |
| Work-up | The resulting solid mass is crystallized from ethanol. researchgate.net |
| Advantages | Eco-friendly, avoids organic solvents, simple, high efficiency. researchgate.net |
Derivatization Strategies of Valeric Acid Hydrazide
The hydrazide functional group is a key synthon for the construction of a variety of more complex molecules, particularly through condensation and cyclization reactions.
Formation of Hydrazones from Aldehydes and Ketones
Valeric acid hydrazide readily undergoes condensation reactions with aldehydes and ketones to form N-acylhydrazones. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol. nih.gov
Hydrazones are valuable compounds in their own right and also serve as important intermediates in further transformations, such as the Wolff–Kishner reduction. nih.gov The formation of the C=N bond is reversible and pH-dependent. This derivatization is a common strategy to introduce a wide variety of substituents onto the hydrazide backbone, depending on the structure of the carbonyl compound used.
| Reactant 1 | Reactant 2 | Product Class |
| Valeric acid hydrazide | Aldehyde (R-CHO) | N'-Alkylidenevalerohydrazide |
| Valeric acid hydrazide | Ketone (R-CO-R') | N'-Alkylidenethis compound |
Cyclization Reactions to Heterocyclic Systems
Valeric acid hydrazide is a key precursor for the synthesis of various five-membered heterocyclic compounds. These cyclization reactions typically involve reacting the hydrazide with a reagent that provides the remaining atoms needed to form the ring.
1,3,4-Oxadiazoles: These can be synthesized from valeric acid hydrazide through several routes. One common method involves the oxidative cyclization of an N-acylhydrazone intermediate, which is formed by first condensing the hydrazide with an aldehyde. biointerfaceresearch.com Another pathway involves reaction with carbon disulfide to form an intermediate that can be cyclized. impactfactor.org
1,3,4-Thiadiazoles: The reaction of valeric acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide is a standard method for synthesizing 2-mercapto-1,3,4-thiadiazole derivatives. organic-chemistry.org
1,2,4-Triazoles: These heterocycles are commonly formed via the cyclization of thiosemicarbazide intermediates (see section 2.3.3). nih.gov Refluxing a 1-acyl-4-arylthiosemicarbazide in an alkaline medium, such as sodium hydroxide solution, typically leads to intramolecular cyclization and the formation of a 1,2,4-triazole-3-thiol derivative. impactfactor.orgnih.gov
| Target Heterocycle | Key Reagents | General Pathway |
| 1,3,4-Oxadiazole | Aldehyde + Oxidizing Agent; Carbon Disulfide | Oxidative cyclization of hydrazone intermediate. biointerfaceresearch.com |
| 1,3,4-Thiadiazole | Carbon Disulfide, Base | Cyclization of dithiocarbazate intermediate. |
| 1,2,4-Triazole | Isothiocyanate, then Base | Formation and subsequent cyclization of a thiosemicarbazide. impactfactor.org |
Synthesis of Thiosemicarbazides
Thiosemicarbazides are synthesized through the addition reaction of valeric acid hydrazide with various isothiocyanates. nih.govnih.gov In this reaction, the nucleophilic primary amine of the hydrazide attacks the electrophilic carbon of the isothiocyanate (-N=C=S) group. mdpi.com The reaction is generally straightforward and is often carried out by refluxing the two components in a solvent such as methanol or ethanol for a few hours. brieflands.com The resulting 1-(pentanoyl)-4-(substituted)thiosemicarbazides are stable compounds and, as mentioned previously, are crucial intermediates for the synthesis of 1,2,4-triazole derivatives. nih.gov
| Reactant 1 | Reactant 2 | Product Class |
| Valeric acid hydrazide | Alkyl isothiocyanate (R-NCS) | 1-Pentanoyl-4-alkyl-thiosemicarbazide |
| Valeric acid hydrazide | Aryl isothiocyanate (Ar-NCS) | 1-Pentanoyl-4-aryl-thiosemicarbazide |
Mechanistic Investigations of Valeric Acid Hydrazide Reactions
The study of reaction mechanisms provides a detailed, step-by-step understanding of how chemical reactions occur. For valeric acid hydrazide, mechanistic investigations have predominantly focused on its oxidation reactions, revealing insights into the kinetics, the formation of intermediate complexes, and the influence of various reaction conditions on the pathways.
Kinetics of Oxidation Reactions
Kinetic studies are fundamental to understanding reaction mechanisms, as they quantify the rates at which reactants are converted into products and how these rates are influenced by the concentration of reactants. The oxidation of n-valeric acid hydrazide by thallium(III) in an acidic 1,4-dioxane medium has been a subject of detailed kinetic analysis. sphinxsai.com
The reaction kinetics were determined by monitoring the disappearance of the oxidant, thallium(III), over time. The findings indicate that the reaction follows pseudo-first-order kinetics with respect to the oxidant, thallium(III). sphinxsai.com However, the order of the reaction with respect to valeric acid hydrazide was found to be fractional. sphinxsai.com This fractional order suggests a more complex reaction mechanism than a simple bimolecular collision, pointing towards the formation of a pre-equilibrium complex before the rate-determining step. sphinxsai.com
The observed rate of reaction was shown to increase with an increasing concentration of valeric acid hydrazide, as detailed in the table below.
| [n-VAH] x 10³ (mol dm⁻³) | k_obs x 10⁴ (s⁻¹) |
|---|---|
| 1.0 | 1.12 |
| 2.0 | 1.81 |
| 3.0 | 2.32 |
| 4.0 | 2.72 |
| 5.0 | 3.05 |
Data sourced from a kinetic study of the oxidation of n-valeric acid hydrazide (n-VAH) by thallium(III) under specific acidic conditions. sphinxsai.com
Complex Formation in Reaction Pathways
The fractional order kinetics observed in the oxidation of valeric acid hydrazide by thallium(III) strongly implies the formation of an intermediate complex. sphinxsai.com The proposed mechanism suggests that the reactants, valeric acid hydrazide and the active thallium(III) species, first enter into a rapid pre-equilibrium to form a complex. This complex then decomposes in a slower, rate-determining step to yield the final products. sphinxsai.comsphinxsai.com
Role of Reaction Conditions on Mechanism
Reaction conditions play a critical role in dictating the pathway and rate of a chemical reaction. For the oxidation of valeric acid hydrazide, several parameters have been investigated:
Effect of Acidity ([H⁺]) and Chloride ([Cl⁻]) : In the oxidation by thallium(III), the rate of reaction was found to decrease with an increase in both hydrogen ion and chloride ion concentrations. sphinxsai.comsphinxsai.com This is because hydrazides can be protonated in acidic media, and the unprotonated, free hydrazide is the more reactive species. sphinxsai.com Similarly, thallium(III) forms various stable chloro-complexes (e.g., TlCl₂⁺), and the specific complex present in the solution influences the reactivity. orientjchem.org
Ionic Strength : The reaction rate was found to be independent of the ionic strength of the medium. sphinxsai.comsphinxsai.com This observation supports the proposed mechanism where one of the reactants (the free hydrazide) is a neutral molecule. sphinxsai.com
Solvent Permittivity : The reaction rate decreased as the content of 1,4-dioxane in the solvent mixture was increased, which corresponds to a decrease in the relative permittivity of the medium. sphinxsai.com This effect is attributed to the stabilization of the intermediate complex formed between the reactants in a less polar environment, which slows its subsequent decomposition. sphinxsai.com
Temperature : The rate of oxidation was studied at different temperatures, allowing for the determination of activation parameters. For the oxidation of a similar compound, o-toluic acid hydrazide, by thallium(III), the activation parameters were calculated, revealing a significant negative entropy of activation (ΔS#). orientjchem.org A similar negative value for valeric acid hydrazide oxidation indicates the formation of a more ordered transition state, which is consistent with the proposed complex-formation mechanism. sphinxsai.comresearchgate.net
The table below summarizes the activation parameters calculated for the oxidation of o-toluic acid hydrazide, which are expected to be comparable to those for valeric acid hydrazide.
| Parameter | Value |
|---|---|
| ΔH# (kJ mol⁻¹) | 32.76 |
| ΔG# (kJ mol⁻¹) | 107.04 |
| ΔS# (J K⁻¹ mol⁻¹) | -249.26 |
Data for o-toluic acid hydrazide oxidation by Thallium(III). orientjchem.org
Computational Studies on Reaction Mechanisms
While specific computational studies, such as those using Density Functional Theory (DFT), for valeric acid hydrazide were not found in the surveyed literature, such methods have been extensively applied to understand the reaction mechanisms of other hydrazides. These studies provide valuable insights that can be extrapolated to understand the reactivity of aliphatic hydrazides like valeric acid hydrazide.
For instance, computational analysis of the oxidation of aromatic hydrazides by an oxoammonium salt suggests that the reaction proceeds via a polar hydride transfer mechanism. organic-chemistry.orgacs.orgodu.edu DFT calculations for these systems have shown low activation barriers, supporting the experimental observations of rapid reactions at room temperature. organic-chemistry.org These studies help in visualizing the transition state and confirming that the rate-limiting step is the transfer of a hydride from the hydrazide nitrogen to the oxygen of the oxidant. acs.org Such computational approaches are powerful tools for corroborating experimentally proposed mechanisms and for predicting the reactivity of related compounds.
Investigation of Intermediate Species
The identification of intermediate species is crucial for confirming a proposed reaction mechanism. In the oxidation of valeric acid hydrazide by thallium(III), the primary intermediate is the complex formed between the hydrazide and the oxidant. sphinxsai.comsphinxsai.com
A key investigation into the nature of the reaction intermediates involved testing for the presence of free radicals. The addition of acrylonitrile, a known radical scavenger, to the reaction mixture did not induce polymerization. sphinxsai.com This result indicates that the reaction does not proceed through a free-radical pathway. sphinxsai.comsphinxsai.com Instead, the mechanism involves a direct two-electron transfer step within the intermediate complex, which avoids the formation of radical species. sphinxsai.comresearchgate.net This contrasts with some other hydrazide oxidation reactions where acyl radical intermediates have been proposed and supported by radical trapping experiments. rsc.org The proposed mechanism for the thallium(III) oxidation involves the formation of an N-Tl bond, followed by the decomposition of this intermediate to give the final products, which include the corresponding carboxylic acid (valeric acid). sphinxsai.comnih.gov
Coordination Chemistry of Valeric Acid Hydrazide
Ligand Properties and Coordination Modes
Valeric acid hydrazide typically acts as a bidentate ligand, coordinating to metal ions through two donor atoms. This chelation forms a stable five-membered ring structure with the central metal ion. sysrevpharm.org
Bidentate Coordination through Carbonyl Oxygen and Amine Nitrogen
The primary mode of coordination for valeric acid hydrazide involves the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the primary amine group (-NH2). researchgate.net This bidentate chelation is a common feature among hydrazide-based ligands. sysrevpharm.org The formation of a stable five-membered ring upon coordination enhances the stability of the resulting metal complex.
Influence of Substituents on Ligand Behavior
While specific studies on substituted valeric acid hydrazide are limited, the coordination behavior of hydrazide ligands, in general, can be influenced by the presence of different substituent groups. These substituents can alter the electron density on the donor atoms, thereby affecting the stability and geometry of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with valeric acid hydrazide typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II))
Valeric acid hydrazide forms stable complexes with a range of divalent transition metal ions, including cobalt(II), nickel(II), copper(II), zinc(II), and manganese(II). researchgate.netlaujet.com The synthesis of these complexes is generally achieved by mixing stoichiometric amounts of the respective metal chloride or other salts with valeric acid hydrazide in an ethanolic or methanolic solution. The resulting solid complexes can then be isolated by filtration, washed, and dried.
A study on related systems involving valerates and isonicotinic acid hydrazide has provided insights into the formation of complexes with Co(II), Ni(II), and Zn(II). researchgate.net While the primary ligand in that study was different, it demonstrates the capability of valerate-related structures to form complexes with these metal ions.
Table 1: Examples of Transition Metal Complexes with Hydrazide-Based Ligands
| Metal Ion | General Formula of Hydrazide Complexes | Coordination Geometry |
| Co(II) | [Co(L)2X2] | Octahedral |
| Ni(II) | [Ni(L)2X2] | Octahedral |
| Cu(II) | [Cu(L)2X2] | Distorted Octahedral |
| Zn(II) | [Zn(L)2X2] | Octahedral |
| Mn(II) | [Mn(L)2X2] | Octahedral |
Note: L represents a generic hydrazide ligand, and X represents an anion (e.g., Cl-, NO3-). The specific formulas for valeric acid hydrazide complexes may vary.
Spectroscopic Characterization of Complexes (e.g., IR, Electronic Spectra)
Infrared (IR) Spectroscopy:
IR spectroscopy is a crucial tool for determining the coordination mode of valeric acid hydrazide. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O and N-H bonds are observed.
ν(C=O) band: The stretching vibration of the carbonyl group, typically observed around 1650-1680 cm⁻¹ in the free ligand, shifts to a lower frequency upon coordination to a metal ion. This shift is indicative of the weakening of the C=O double bond due to the donation of electron density from the oxygen atom to the metal center.
ν(N-H) bands: The stretching vibrations of the amine group also exhibit shifts upon coordination, confirming the involvement of the nitrogen atom in bonding with the metal ion.
New bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.
Table 2: Characteristic IR Spectral Data for Hydrazide Complexes
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |
| ν(N-H) | ~3200-3300 | Shifted |
| ν(C=O) | ~1650-1680 | Lower frequency shift |
| ν(M-N) | - | ~400-500 |
| ν(M-O) | - | ~500-600 |
Electronic Spectra:
The electronic spectra (UV-Vis) of the transition metal complexes of valeric acid hydrazide provide information about the geometry around the central metal ion. The d-d transitions of the metal ions are sensitive to the ligand field environment. For instance, octahedral complexes of Co(II) and Ni(II) typically exhibit characteristic absorption bands in the visible region.
Thermogravimetric Analysis of Complexes
Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. The TGA curve provides information about the decomposition pattern of the complex as a function of temperature. The decomposition of hydrazide complexes often occurs in multiple steps, corresponding to the loss of water molecules followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue. chemistryjournal.net
Structural Elucidation of Coordination Compounds
The structural analysis of coordination compounds involving hydrazide ligands reveals diverse and interesting geometries. X-ray diffraction studies have been instrumental in determining the precise arrangement of atoms and the nature of the coordination bonds in these complexes. at.ua
A prevalent coordination geometry observed in metal complexes with a 1:1 metal-to-ligand ratio is the distorted octahedron. at.ua In such structures, the central metal ion is coordinated to six atoms, which can include atoms from the valeric acid hydrazide ligand as well as other co-ligands or solvent molecules. libretexts.orgwikipedia.orgfiveable.me This octahedral arrangement is a common feature in the coordination chemistry of transition metals. chemeurope.com The distortion from a perfect octahedron often arises from the constraints of the chelate ring formed by the hydrazide ligand. at.ua
Under certain conditions, metal complexes of dihydrazides can form polymeric structures. at.ua While valeric acid hydrazide is a monohydrazide, the principles of bridging can be extended to understand the potential for polymeric assemblies. In such structures, the hydrazide ligand can act as a bridge between two metal centers, leading to the formation of one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. rsc.org The ratio of the metal to the dihydrazide ligand plays a crucial role in determining the final structure, with a 1:2 ratio often leading to the formation of networks and a 1:1 ratio resulting in linear chains. at.ua
Applications of Valeric Acid Hydrazide Metal Complexes in Catalysis
Metal complexes of hydrazones, which are derivatives of hydrazides, have shown significant promise in various catalytic applications. researchgate.net These complexes can act as efficient catalysts in a range of organic reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reacting substrates. nih.gov While specific catalytic applications of valeric acid hydrazide complexes are a developing area of research, the broader class of hydrazone complexes has been successfully employed in reactions such as the oxidation of aniline. nih.gov
Theoretical Studies on Coordination Interactions
Theoretical studies, often employing computational methods, provide valuable insights into the nature of coordination interactions in metal complexes. While specific theoretical studies on valeric acid hydrazide may be limited, research on analogous systems, such as molybdenum complexes with ammonia (B1221849) and hydrazine (B178648), highlights the significant influence of coordination on the ligand's properties. nih.gov Coordination can lead to the weakening of N-H bonds within the hydrazide moiety, which can have implications for the reactivity of the complex. nih.gov These theoretical approaches help in understanding the electronic structure and bonding within the coordination sphere, providing a basis for designing new complexes with desired properties.
Advanced Spectroscopic and Analytical Characterization Methodologies for Valeric Acid Hydrazide
Chromatographic Techniques for Analysis
Chromatography is fundamental for separating valeric acid hydrazide from complex mixtures and quantifying its presence. Both gas and liquid chromatography are employed, chosen based on the sample matrix and analytical goals.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for identifying valeric acid hydrazide in various samples. mbai.org.inresearchgate.netresearchgate.net This method is suitable for volatile and thermally stable compounds. In a typical application, the compound is identified by its retention time and the fragmentation pattern of its mass spectrum, which is then compared against a spectral library like the National Institute of Standards and Technology (NIST) database. mbai.org.in
One documented GC-MS method for the analysis of valeric acid hydrazide utilized a temperature program starting at 50°C for 4 minutes, followed by a ramp-up to 260°C at a rate of 10°C per minute, and a final increase to 300°C, which was held for 12 minutes. mbai.org.in Helium served as the carrier gas with a constant flow rate of 1 mL/minute. mbai.org.in
Table 1: Example Gas Chromatography (GC) Conditions for Valeric Acid Hydrazide Analysis
| Parameter | Condition |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Initial Temperature | 50°C (held for 4 min) |
| Temperature Program | Ramp to 260°C at 10°C/min, then to 300°C |
| Final Temperature Hold | 12 minutes |
| Detection | Mass Spectrometry (comparison with NIST library) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, quantification, and purity assessment of valeric acid hydrazide and its derivatives. core.ac.ukscirp.org It is particularly useful for non-volatile or thermally labile compounds.
One specific HPLC method for analyzing short-chain fatty acid hydrazides, including valeric acid hydrazide, involves derivatization followed by separation on a YMC-Pack FA column (250 × 6.0 mm). scirp.org The separation is achieved using an isocratic mobile phase of acetonitrile, methanol, and water (30:16:54, v/v/v) adjusted to a pH of 4.5. scirp.org The analysis is conducted at a column temperature of 50°C with a flow rate of 0.9 mL/min, and detection is performed by a photodiode array (PDA) detector, with quantification at 400 nm. scirp.org
Additionally, reversed-phase HPLC coupled with mass spectrometry (LC-MS) has been used to confirm the purity of synthesized compounds derived from valeric acid hydrazide, often achieving greater than 97% purity. acs.org These analyses frequently use C18 columns with water-acetonitrile gradients. core.ac.ukacs.org
Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition |
|---|---|
| Column | YMC-Pack FA (250 × 6.0 mm) |
| Mobile Phase | Acetonitrile/Methanol/Water (30:16:54, v/v/v), pH 4.5 |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 50°C |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 400 nm |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation and confirmation of valeric acid hydrazide's molecular identity. researchgate.net
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in the valeric acid hydrazide molecule. The IR spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific bond vibrations. For valeric acid hydrazide, characteristic peaks include N-H stretching vibrations from the hydrazide group, C=O (Amide I) stretching from the carbonyl group, and C-H stretching from the alkyl chain. researchgate.netnih.gov Spectra are commonly recorded using Fourier-transform infrared (FTIR) spectrometers, with samples prepared as KBr wafers. nih.gov
Table 3: Key Infrared (IR) Absorption Regions for Valeric Acid Hydrazide
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazide | N-H Stretch | 3200 - 3400 |
| Alkyl Chain | C-H Stretch | 2850 - 3000 |
| Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms within the valeric acid hydrazide structure. researchgate.netasm.org The spectrum shows distinct signals for the protons of the terminal methyl group, the methylene (B1212753) groups in the alkyl chain, the methylene group adjacent to the carbonyl, and the protons on the nitrogen atoms of the hydrazide moiety. The chemical shift, integration, and splitting pattern of these signals are used to confirm the molecular structure. For instance, in a study modifying a polymer with valeric acid hydrazide, the successful attachment was confirmed by the appearance of a characteristic methyl signal at 0.92 ppm in the ¹H-NMR spectrum. plos.org
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of valeric acid hydrazide. researchgate.net The compound has a molecular weight of 116.16 g/mol and a monoisotopic mass of 116.094963011 Da. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization-Time of Flight (ESI-TOF), can confirm the elemental formula with high accuracy. core.ac.ukacs.org When coupled with chromatographic techniques (GC-MS or LC-MS), it provides definitive identification by correlating the retention time with the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation patterns. asm.org
Table 4: Molecular Weight and Mass Spectrometry Data for Valeric Acid Hydrazide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 116.16 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 116.094963011 Da | PubChem nih.gov |
| Common Ionization Technique | Electrospray Ionization (ESI) | core.ac.ukacs.org |
| Common Mass Analyzer | Time of Flight (TOF), Quadrupole | core.ac.ukacs.org |
Diffuse Reflectance Spectroscopy
Diffuse Reflectance Spectroscopy (DRS) is a powerful optical analysis technique used to measure the light scattered from a solid or powdered sample across a range of wavelengths. rubiconscience.com.au Unlike transmission spectroscopy, which measures the light passing through a sample, DRS is ideal for opaque or highly absorbing materials like valeric acid hydrazide in its crystalline or powdered form. azonano.com The technique illuminates the sample and collects the diffusely reflected light, which contains information about the material's electronic and vibrational structure. azonano.comuniversallab.org
The core principle involves light penetrating the sample and undergoing multiple scattering events at the interfaces of particles before re-emerging. rubiconscience.com.auuniversallab.org During this process, specific wavelengths are absorbed by the compound, and the resulting spectrum is characteristic of its chemical composition. rubiconscience.com.au This makes DRS a valuable tool for rapid, non-destructive analysis, often requiring minimal sample preparation. researchgate.net
In the context of valeric acid hydrazide, UV-Visible DRS can provide insights into its electronic transitions. universallab.org For organic compounds, these transitions typically involve n→π* and π→π* excitations within chromophores, such as the carbonyl group present in the hydrazide moiety. universallab.org While specific experimental data for valeric acid hydrazide is not extensively published, a hypothetical analysis would yield a spectrum with distinct absorption bands. These bands can be used for qualitative identification by comparing the spectrum to that of a known standard. Furthermore, the technique is widely applied in the pharmaceutical industry for verifying the chemical identity of active ingredients and ensuring product uniformity. rubiconscience.com.auazonano.com
Table 1: Hypothetical UV-Visible DRS Data for Valeric Acid Hydrazide
| Wavelength (λmax, nm) | Assignment | Potential Interpretation |
|---|---|---|
| ~210 | π → π* | Electronic transition within the carbonyl (C=O) group. |
| ~275 | n → π* | Electronic transition involving non-bonding electrons on the oxygen and nitrogen atoms of the hydrazide group. |
This table is illustrative and represents typical absorption regions for organic hydrazides.
Elemental Analysis for Purity and Composition
Elemental analysis is a cornerstone technique for verifying the empirical formula and assessing the purity of a synthesized chemical compound. rsc.orgazom.com For an organic compound like valeric acid hydrazide, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). azom.com The sample is burned in an oxygen-rich atmosphere, and the resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured. eltra.com
The molecular formula for valeric acid hydrazide is C₅H₁₂N₂O. guidechem.comnih.gov Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be precisely calculated. The experimentally determined percentages are then compared against these theoretical values. A close agreement between the found and calculated values is a strong indicator of the compound's purity and correct composition. Most chemistry journals require the experimental values to be within ±0.4% of the theoretical values to confirm sufficient purity. nih.gov Significant deviations would suggest the presence of impurities, such as residual solvents or starting materials.
Table 2: Elemental Composition of Valeric Acid Hydrazide
| Element | Theoretical Mass % | Exemplary Experimental Mass % | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 51.70% | 51.55% | -0.15 |
| Hydrogen (H) | 10.41% | 10.48% | +0.07 |
| Nitrogen (N) | 24.12% | 24.01% | -0.11 |
Oxygen is typically determined by difference or through separate pyrolysis analysis and is not always included in standard CHN analysis.
Chemometric Approaches for Reaction Monitoring
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. felixinstruments.com When coupled with spectroscopic techniques, it becomes a powerful tool for real-time monitoring and control of chemical reactions, a concept central to Process Analytical Technology (PAT). researchgate.netleidenuniv.nl
For the synthesis of valeric acid hydrazide, a chemometric approach could be employed to monitor the reaction progress non-invasively. This would typically involve an in-situ spectroscopic probe (such as Near-Infrared or Raman) placed directly in the reaction vessel. The probe continuously collects spectra as the reaction proceeds. redalyc.org
Initially, a series of calibration experiments are performed where spectra are recorded at various stages of the reaction, and the corresponding concentrations of reactants (e.g., valeric acid, hydrazine) and the product (valeric acid hydrazide) are determined by a reference analytical method (like HPLC). A multivariate calibration model, such as Partial Least Squares (PLS) regression, is then built to correlate the spectral data with the concentrations. redalyc.org
Once validated, this model can be applied to future batches to predict the concentrations of key components in real-time from the continuously collected spectra. This allows for precise determination of the reaction endpoint, detection of any abnormal reaction pathways, and ensures consistent product quality. researchgate.net
Table 3: Hypothetical Chemometric Model Predictions for Valeric Acid Hydrazide Synthesis
| Reaction Time (min) | Valeric Acid Conc. (Predicted, M) | Hydrazine (B178648) Conc. (Predicted, M) | Valeric Acid Hydrazide Conc. (Predicted, M) |
|---|---|---|---|
| 0 | 1.00 | 1.10 | 0.00 |
| 30 | 0.65 | 0.75 | 0.35 |
| 60 | 0.32 | 0.42 | 0.68 |
| 90 | 0.10 | 0.20 | 0.90 |
| 120 | <0.01 | 0.11 | 0.99 |
This table represents a hypothetical reaction profile where the model predicts the consumption of reactants and the formation of the product over time.
Biological Activities and Pharmacological Potential of Valeric Acid Hydrazide and Its Derivatives
Antimicrobial Spectrum
The hydrazide-hydrazone moiety, characterized by the −C(=O)NHN=CH− group, is a key pharmacophore in many compounds exhibiting a wide range of antimicrobial activities. nih.govnih.govresearchgate.netimpactfactor.orgmdpi.comsemanticscholar.orgmdpi.commdpi.comd-nb.info This structural feature is believed to be crucial for their biological action. mdpi.com
While direct studies on the antibacterial efficacy of valeric acid hydrazide derivatives are not extensively documented, the broader class of hydrazide-hydrazones has demonstrated significant antibacterial potential. nih.govnih.govresearchgate.net Numerous synthesized hydrazone derivatives have been reported to exhibit promising activity against various bacterial strains. mdpi.com For instance, some studies have shown that certain hydrazide-hydrazone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial action is often attributed to the azomethine group present in these molecules. mdpi.com Research on various hydrazide-hydrazones of carboxylic acids has revealed that modifications to the chemical structure can lead to compounds with significant bactericidal effects, sometimes exceeding the efficacy of standard antibiotics like nitrofurantoin, ciprofloxacin, or cefuroxime. nih.gov
Similar to their antibacterial properties, the antifungal potential of valeric acid hydrazide derivatives is primarily inferred from studies on the broader hydrazide-hydrazone class of compounds. nih.govmdpi.comd-nb.info A number of synthesized hydrazone derivatives have shown promise as antifungal agents against various fungal strains. mdpi.com For example, certain hydrazide derivatives have been synthesized and evaluated for their activity against pathogenic Candida species, with some compounds showing comparable or superior activity to established antifungal drugs like ketoconazole. nih.gov The structural features of these molecules play a critical role in their antifungal action. nih.gov
The investigation of hydrazide derivatives has also extended to their potential antiviral applications. nih.govmdpi.comd-nb.info While specific research on the antiviral properties of valeric acid hydrazide is scarce, studies on other hydrazide-hydrazones have indicated a potential for antiviral activity. nih.gov For instance, research on derivatives of betulinic acid, which includes hydrazides and N'-benzalhydrazides, has shown inhibitory activity against various viruses, including herpes simplex type I virus and HIV-1. nih.gov Furthermore, studies on valproic acid, a compound structurally related to valeric acid, and its amidic derivatives have demonstrated antiviral activity against alphaherpesviruses. nih.gov
The hydrazide functional group is a cornerstone of antitubercular drug discovery, with isoniazid (isonicotinic acid hydrazide) being a primary example of a highly effective antituberculosis drug. researchgate.netmdpi.comnih.gov This has spurred significant research into other hydrazide derivatives as potential antitubercular agents. researchgate.netmdpi.comnih.gov While specific data on valeric acid hydrazide is limited, the general class of hydrazide-hydrazones has been extensively investigated for its activity against Mycobacterium tuberculosis. nih.govresearchgate.netmdpi.com Numerous studies have reported the synthesis of novel hydrazide derivatives with significant in vitro inhibition of M. tuberculosis. researchgate.netnih.gov The mechanism of action is often linked to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. mdpi.com
Anticancer and Antitumor Activities
The hydrazide-hydrazone scaffold has been identified as a promising framework for the development of novel anticancer agents. nih.govresearchgate.netfarmaceut.orgmdpi.comafricaresearchconnects.comnih.govfrontiersin.orgnih.gov A variety of hydrazide derivatives have been synthesized and shown to exhibit cytotoxic activity against several cancer cell lines. nih.govfarmaceut.orgmdpi.comafricaresearchconnects.comnih.govfrontiersin.orgnih.gov
While the precise mechanisms of action for valeric acid hydrazide derivatives in cancer cells have not been specifically elucidated, research on other hydrazide-hydrazones suggests several potential pathways. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.comfrontiersin.org Some derivatives have been found to cause cell cycle arrest, preventing the proliferation of cancer cells. nih.gov For instance, certain quinoline-based hydrazide derivatives have been shown to induce G1 cell cycle arrest. nih.gov The anticancer activity of these compounds can be exerted through various mechanisms, including the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), receptor inhibition, and DNA intercalation. nih.gov Research on metal complexes of hydrazide-hydrazones has also revealed that these compounds can induce apoptosis by disrupting mitochondrial functions and generating reactive oxygen species (ROS) that cause oxidative damage to cancer cells. researchgate.netfrontiersin.org
Inhibition of Growth Factor Activity and Angiogenesis
Valeric acid hydrazide derivatives have been investigated for their potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Research into the parent compound, valproic acid (VPA), has shown that it can inhibit angiogenesis both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov In studies using human umbilical vein endothelial cells, therapeutically relevant concentrations of VPA were found to inhibit the proliferation, migration, and formation of tube-like structures, which are key steps in angiogenesis. nih.gov Specifically, a 1 mM concentration of VPA inhibited endothelial cell proliferation by 51 ± 5%, migration by 86 ± 11%, and tube formation by 82 ± 3%. nih.gov
This anti-angiogenic effect is linked to the inhibition of histone deacetylase (HDAC), which leads to the hyperacetylation of histone H4 and a subsequent decrease in the expression of endothelial nitric-oxide synthase (eNOS). nih.gov The inhibition of tube formation by VPA could be reversed by the addition of a nitric oxide donor, highlighting the role of the nitric oxide pathway in this process. nih.gov Furthermore, VPA was also shown to inhibit angiogenesis in the chicken chorioallantoic membrane assay and in a Matrigel plug assay in mice, and embryos from VPA-treated mice exhibited disturbed vessel formation. nih.gov These findings suggest that the anti-angiogenic properties of VPA are mediated through HDAC inhibition and the subsequent reduction in eNOS expression. nih.gov While these studies focus on valproic acid, they provide a strong basis for the investigation of valeric acid hydrazide derivatives as potential anti-angiogenic agents. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, and inhibitors targeting the VEGF/VEGFR axis are a major focus of anti-angiogenic therapy. nih.gov
Pharmacological Applications beyond Antimicrobial and Anticancer
Beyond their antimicrobial and anticancer properties, valeric acid hydrazide and its derivatives have shown a wide range of other pharmacological activities. These compounds have been explored for their anti-inflammatory, analgesic, anticonvulsant, antimalarial, and antioxidant effects. mdpi.commdpi.com The versatility of the hydrazone moiety allows for the synthesis of diverse derivatives with potential therapeutic applications in various diseases. mdpi.com
Anti-inflammatory Effects
Hydrazide derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.comhygeiajournal.com In preclinical models, such as the carrageenan-induced paw edema model in rats, certain hydrazide and hydrazone derivatives have shown notable anti-inflammatory activity. mdpi.comnih.gov For instance, N-pyrrolylcarbohydrazide exhibited dose-dependent anti-inflammatory effects, with significant reductions in paw edema observed at doses of 20 mg/kg and 40 mg/kg. nih.gov Another study on nicotinic acid hydrazide derivatives found that compounds with nitro substituents at the ortho and meta positions were the most active, showing 35.73% and 37.29% inhibition of edema at a 20 mg/kg dose, respectively, which was comparable to the standard drug diclofenac sodium. hygeiajournal.com The presence of nitro and bromo groups on the molecules was found to enhance their anti-inflammatory potential. hygeiajournal.com The anti-inflammatory action of these compounds is thought to be linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound/Derivative | Model | Dose | % Inhibition of Edema | Reference |
| Nicotinic acid (2-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 20 mg/kg | 35.73% | hygeiajournal.com |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 20 mg/kg | 37.29% | hygeiajournal.com |
| N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction at 2nd and 3rd hours | nih.gov |
| N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | 40 mg/kg | Significant reduction at 2nd and 3rd hours | nih.gov |
| (Naphthalen-1-yloxy)-acetic acid [1-(2-bromo-4-cyano-phenyl)-ethylidene]-hydrazide | Carrageenan-induced paw edema | 50 mg/kg | 20.90% | hygeiajournal.com |
Analgesic Properties
The analgesic potential of valeric acid hydrazide derivatives has also been a subject of investigation. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net In studies using the acetic acid-induced writhing test in mice, several hydrazide and hydrazone derivatives have demonstrated a significant reduction in the number of writhes, indicating analgesic activity. nih.govnih.govresearchgate.net Some of these synthesized compounds showed higher inhibitory effects than the standard drug, mefenamic acid. nih.govsemanticscholar.orgnih.gov For instance, certain derivatives were found to be more potent than mefenamic acid in reducing the writhing response. nih.govnih.gov The formalin test, another model for assessing analgesia, revealed that some hydrazone derivatives were effective in reducing paw-licking time, particularly in the second phase of the test, which is associated with inflammatory pain. mdpi.comnih.gov
| Compound/Derivative | Test | Result | Reference |
| Hydrazide and Hydrazone Derivatives | Acetic acid-induced writhing test | Significant reduction in writhing response | nih.govnih.govresearchgate.net |
| Compound 15b | Acetic acid-induced writhing test | Higher inhibitory effect than mefenamic acid | nih.gov |
| N-pyrrolylcarbohydrazide | Formalin test (second phase) | Significant reduction in paw-licking time at 40 mg/kg | nih.gov |
Anticonvulsant Activity
Derivatives of valproic acid are well-known for their anticonvulsant properties, and research has extended to other hydrazide and hydrazone derivatives. dovepress.comresearchgate.netresearchgate.netnih.govmdpi.com In preclinical models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure tests, novel valproic acid derivatives have shown promising anticonvulsant activity. researchgate.netresearchgate.net For example, certain synthesized compounds provided significant protection against tonic hind limb extension in the MES model and against generalized convulsions in the PTZ model, with some compounds showing activity comparable to standard drugs like phenytoin and diazepam. researchgate.net Other studies on different hydrazone derivatives have also reported anticonvulsant effects. dovepress.com The structural features of these molecules play a crucial role in their anticonvulsant potency. nih.gov
| Compound/Derivative | Model | Dose | Activity | Reference |
| Valproic Acid Derivative 5d | MES | 50 mg/kg | 82.75% protection | researchgate.net |
| Valproic Acid Derivative 5e | MES | 50 mg/kg | 85.44% protection | researchgate.net |
| Valproic Acid Derivative 5d | PTZ | 100 mg/kg | 82.75% protection | researchgate.net |
| Valproic Acid Derivative 5e | PTZ | 100 mg/kg | 85.44% protection | researchgate.net |
| Benzylidene camphor hydrazone 2f | MES | - | Marked anticonvulsant effect | dovepress.com |
| Benzylidene camphor thiosemicarbazone 4d | MES | - | Marked anticonvulsant effect | dovepress.com |
Antimalarial Activity
The search for new antimalarial drugs has led to the investigation of various chemical scaffolds, including hydrazide derivatives. nih.govnih.govresearchgate.netresearchgate.net Acylhydrazone derivatives have been synthesized and tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net In vitro studies have shown that some of these compounds are significantly more active than deferoxamine, a known iron chelator with antimalarial activity. nih.gov One study reported an N-acylhydrazone derivative, AH5, to be highly active against a chloroquine-resistant strain of P. falciparum with an IC50 value of 0.07 μM. nih.gov Another study on synthetic derivatives of 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine (B178648) also demonstrated potent anti-plasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net
| Compound/Derivative | P. falciparum Strain | IC50 (μM) | Reference |
| AH5 | W2 (chloroquine-resistant) | 0.07 | nih.gov |
| AH1 | W2 (chloroquine-resistant) | 0.09 | nih.gov |
| AH4 | W2 (chloroquine-resistant) | 0.09 | nih.gov |
| Compound 1a | 3D7 (chloroquine-sensitive) | 0.328 | researchgate.net |
| Compound 1a | K1 (chloroquine-resistant) | 0.622 | researchgate.net |
Antioxidant Activity
Hydrazide-containing compounds have been recognized for their antioxidant properties. nih.govpensoft.netresearchgate.netmdpi.com The ability of these molecules to scavenge free radicals is a key aspect of their antioxidant activity. researchgate.net In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to evaluate the antioxidant capacity of various hydrazide-hydrazone derivatives. nih.govpensoft.net Some synthesized hydrazides have shown antioxidant potential comparable or even better than well-known antioxidants like Trolox, BHT (butylated hydroxytoluene), and BHA (butylated hydroxyanisole). nih.gov For example, a hydrazide-hydrazone synthesized from salicylaldehyde was identified as a potent antioxidant, showing greater radical-scavenging properties than Trolox in the ABTS assay. pensoft.net The presence of a hydrazide moiety in a molecule has been reported to significantly enhance its antioxidant activities. nih.gov
| Compound/Derivative | Assay | Result | Reference |
| Hydrazide-hydrazone 5b | ABTS | More potent than Trolox | pensoft.net |
| Acetohydrazide 10 | H2O2 scavenging | Similar potency to Trolox, better than BHT and BHA | nih.gov |
| Acetohydrazide 9 | H2O2 scavenging | Similar potency to Trolox, better than BHT and BHA | nih.gov |
| Hydrazides 3, 6, 9 | Various antioxidant assays | Better or comparable to well-known antioxidants | nih.gov |
Diuretic Activity
Scientific literature documenting specific investigations into the diuretic activity of valeric acid hydrazide or its direct derivatives is limited. While the broader class of hydrazide compounds has been explored for numerous biological effects, dedicated studies to characterize the potential diuretic properties of valeric acid hydrazide are not extensively reported in publicly available research.
Insecticidal Properties
Derivatives of hydrazides, particularly diacylhydrazines, have been recognized as a significant class of insect growth regulators. organic-chemistry.orgresearchgate.net These compounds function as nonsteroidal ecdysone agonists, which interfere with the normal molting process in insects, leading to premature and incomplete molting and ultimately, death. organic-chemistry.org
Research into diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has demonstrated their insecticidal efficacy against lepidopteran pests. organic-chemistry.org Bioassays revealed that several compounds in this series exhibit good insecticidal activities against Plutella xylostella (diamondback moth) and Helicoverpa armigera. organic-chemistry.org Notably, specific derivatives showed insecticidal activity higher than the commercial insecticide tebufenozide. organic-chemistry.org Commercially used insecticides such as chromafenozide (CHR) and methoxyfenozide (MET) are also diacylhydrazine derivatives that act as potent ecdysone agonists. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. nih.gov For hydrazide derivatives, SAR studies help in designing and optimizing compounds with enhanced potency and selectivity.
Influence of Structural Modifications on Biological Activity
The biological activity of hydrazide derivatives can be significantly altered by modifying their chemical structure.
Substituents on Aromatic Rings: In the context of insecticidal diacylhydrazines, the nature and position of substituents on the phenyl ring play a crucial role. Studies have shown that introducing electron-withdrawing groups, such as 4-fluoro substituents, on the phenyl ring can have a positive influence on insecticidal activity. organic-chemistry.org Conversely, the introduction of certain heterocyclic rings, like pyridine or pyrazole, has been observed to decrease insecticidal effects in some series. organic-chemistry.org For cantharidin derivatives, which also have insecticidal properties, compounds with electron-withdrawing substituents on an aniline ring demonstrated excellent larvicidal activities, whereas those with electron-donating groups showed lower activity.
Hydrazide-Hydrazone Moiety: The condensation of hydrazides with various aldehydes or ketones to form hydrazide-hydrazones is a common strategy to generate biologically active molecules. The resulting hydrazone's activity is influenced by the nature of the aldehyde or ketone used. For example, in a series of iodobenzoic acid hydrazones, antimicrobial activity was dependent on the substituents present in the hydrazone part of the molecule.
Correlation of Physicochemical Properties with Biological Effects
The biological effects of valeric acid hydrazide derivatives are closely linked to their physicochemical properties, such as lipophilicity and electronic characteristics.
Lipophilicity: This property, which governs the ability of a compound to pass through biological membranes, is a key determinant of its activity. It has been observed that groups substituted on the phenyl ring of hydrazide derivatives influence their physicochemical properties and, consequently, their biological activity. An increase in the lipophilicity of acylhydrazones is often associated with an increase in their antibacterial activity, as it facilitates penetration of the microbial cell membrane.
Identification of Pharmacophore Groups
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the broad class of hydrazide-hydrazone derivatives, the key pharmacophore is the acylhydrazone moiety, –CO–NH–N=CH–. This structural unit is responsible for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.gov The presence of the azomethine group (-N=CH-) within this moiety is considered critical for its diverse pharmacological applications. researchgate.net
Molecular Docking and Computational Pharmacology
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool in drug discovery for understanding how potential drugs interact with their biological targets at a molecular level.
In the study of hydrazide derivatives, molecular docking is employed to elucidate their mechanism of action by modeling interactions with target enzymes or receptors. For instance, docking studies on novel nicotinic acid hydrazone derivatives were used to predict their binding affinity and interactions within the active sites of bacterial enzymes like Escherichia coli Nitroreductase. These simulations can reveal crucial binding interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the protein's active site, helping to explain the compound's biological activity.
Computational tools like PASS (Prediction of Activity Spectra for Substances) are also used to predict the biological activity spectrum of hydrazide derivatives based on their structure, providing insights into potential therapeutic applications and side effects. Such in silico methods, combined with synthesis and biological screening, accelerate the discovery and optimization of new bioactive hydrazide-based compounds.
Ligand-Target Binding Interactions
The pharmacological effect of a compound is initiated by its binding to a specific biological target, typically a protein such as an enzyme or receptor. This ligand-target interaction is a critical determinant of the compound's activity and potency. For valeric acid hydrazide and its derivatives, understanding these binding interactions at a molecular level is key to elucidating their mechanism of action and optimizing their therapeutic potential.
Binding is governed by non-covalent intermolecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic forces between the ligand and the amino acid residues within the target's binding site. Hydrazide groups are particularly adept at these interactions as they can act as both hydrogen bond donors and acceptors, facilitating strong connections with polar residues at a binding site. rsc.org
Molecular docking is a powerful computational tool used to predict and analyze these interactions. This technique simulates the binding of a ligand to a target protein, providing insights into the binding conformation, affinity (strength of binding), and the specific interactions that stabilize the complex. For example, docking studies on novel N-acyl hydrazones identified tubulin as a potential target, with the compounds predicted to bind at the colchicine binding site, a known mechanism for anticancer drugs. mdpi.com The analysis revealed a network of stabilizing interactions, including hydrogen bonds with key residues like Asn258. mdpi.com
Similarly, docking studies of quinazolinone hydrazide derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors showed that the compounds could fit ideally into the active site and interact with critical amino acid residues, explaining their inhibitory activity. nih.gov In other research, hydrazide derivatives have been evaluated for their binding to DNA, with studies suggesting an intercalative mode of binding. researchgate.net The ability to model these interactions allows researchers to rationalize the observed biological activities and guide the design of new derivatives with improved binding affinity and specificity. rsc.orgnih.gov
Prediction of Pharmacological Effects
In modern drug discovery, in silico (computer-based) methods are essential for predicting the pharmacological profile of a compound before its synthesis, saving significant time and resources. sci-hub.se These predictions cover a compound's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—as well as its potential toxicity. nih.gov
For valeric acid, the parent compound of valeric acid hydrazide, in silico studies have predicted a favorable pharmacokinetic and drug-likeness profile, suggesting it is a promising scaffold for new drug development. nih.govbenthamdirect.com These predictions are often based on established guidelines like Lipinski's Rule of Five, which helps to assess a compound's potential to be an orally active drug. nih.govbenthamdirect.com Computational tools like SwissADME and ADMETlab are used to evaluate these properties. nih.govbenthamdirect.com
Studies on valeric acid predict a good absorption profile, including cell permeability and bioavailability. nih.govbenthamdirect.com Its predicted ability to cross the blood-brain barrier suggests a potential for modulating the central nervous system (CNS). nih.govbenthamdirect.com Toxicity predictions for valeric acid identified it as generally non-toxic to various critical pathways, with the exception of medium toxicity predicted for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govbenthamdirect.com
These predictive models are routinely applied to newly synthesized hydrazide derivatives. mdpi.com In silico ADMET analyses of various hydrazide compounds have indicated favorable pharmacokinetic properties, highlighting their potential as targeted therapeutic agents. nih.govmdpi.com By combining predictions of ADME properties with potency estimations, researchers can better prioritize which compounds to advance in the drug discovery pipeline, increasing the likelihood of developing a successful drug. srce.hr
Interactive Table: Predicted ADMET Profile for Valeric Acid A summary of the in-silico predictions for the parent compound, suggesting a favorable profile for its derivatives.
| Parameter | Prediction | Implication |
|---|---|---|
| Drug-Likeness | Adheres to Lipinski, Pfizer, and GSK rules. nih.govbenthamdirect.com | High probability of being an orally bioavailable drug. |
| Absorption | Predicted to have a good absorption profile. nih.govbenthamdirect.com | Likely to be well-absorbed by the body after administration. |
| Distribution | Good Blood-Brain Barrier (BBB) permeability predicted. nih.govbenthamdirect.com | Potential for activity in the Central Nervous System. |
| Metabolism | Minimal chance of being a substrate for Cytochrome P2D6 (CYP). nih.govbenthamdirect.com | Lower potential for certain drug-drug interactions. |
| Toxicity | Predicted non-toxic to most pathways, except medium toxicity for PPAR-γ. nih.govbenthamdirect.com | Generally favorable safety profile, warranting further investigation. |
Future Directions and Research Perspectives
Development of Novel Valeric Acid Hydrazide Derivatives with Enhanced Bioactivity
The core structure of valeric acid hydrazide serves as a versatile scaffold for the synthesis of new derivatives with a wide spectrum of biological activities. hygeiajournal.comresearchgate.net Scientists are actively exploring this potential by creating and testing novel hydrazide-hydrazone derivatives. researchgate.netmdpi.com These new compounds are showing promise in various therapeutic areas, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer applications. mdpi.comnih.gov
For instance, some newly synthesized hydrazide-hydrazone derivatives have demonstrated significant anticancer activity against various cancer cell lines, such as prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells. researchgate.net One particular derivative, compound 3h, which incorporates a pyrrole (B145914) ring, has shown noteworthy potency. researchgate.net Further studies on this compound revealed that it can induce apoptosis (programmed cell death) in cancer cells by activating caspase-3, a key enzyme in this process. researchgate.net
The antimicrobial properties of these derivatives are also a significant area of investigation. mdpi.com Research has shown that the introduction of certain chemical groups, such as bromo and hydroxyl groups, can enhance the antibacterial efficacy of these compounds. mdpi.com The mechanism of action is thought to involve the disruption of the microbial cell wall and membrane. mdpi.com
Here is a summary of the bioactivity of some recently developed hydrazide derivatives:
| Compound ID | Target | Activity | Reference |
| C32 | Rhizoctonia solani | EC50 = 0.170 µg/mL | nih.gov |
| C24 | Valsa mali, Botrytis cinerea, Alternaria alternata | EC50 = 0.590, 0.870, 1.71 µg/mL respectively | nih.gov |
| 3h | PC-3, MCF-7, HT-29 cancer cell lines | IC50 = 1.3, 3.0, 1.7 µM respectively | researchgate.net |
| 5c, 5f | Pathogenic bacterial strains | MIC = 2.5 mg/mL | mdpi.com |
Exploration of New Synthetic Pathways for Scalability and Sustainability
Traditional methods for synthesizing hydrazides often involve multiple steps and the use of harsh reagents. egranth.ac.in To address these limitations, researchers are actively exploring more efficient and environmentally friendly synthetic routes.
One promising approach is the use of microwave irradiation in a solvent-free, one-pot method to prepare hydrazides directly from their corresponding acids. egranth.ac.inresearchgate.net This green chemistry approach has been shown to be superior to conventional methods, offering a higher E-factor (environmental factor), atom economy, and reaction mass efficiency. researchgate.net Microwave-assisted synthesis significantly reduces reaction times, from hours to just a few minutes, and lowers energy consumption. researchgate.net
Another sustainable strategy involves the use of organocatalysts, such as L-proline, in solvent-free mechanical grinding techniques. mdpi.com This method has proven effective for the synthesis of novel hydrazide derivatives with high yields and short reaction times, all while being cost-effective. mdpi.com
The development of these green synthetic methods is crucial for the large-scale and sustainable production of valeric acid hydrazide and its derivatives, making them more accessible for various applications.
In-depth Mechanistic Studies of Biological Actions
A deeper understanding of how valeric acid hydrazide and its derivatives exert their biological effects is essential for their development as therapeutic agents. Current research is focused on elucidating their mechanisms of action at the molecular level.
In the context of antifungal activity, studies have shown that certain hydrazide-containing flavonol derivatives can disrupt the normal growth of fungal hyphae by compromising the integrity of the cell membrane and affecting cellular respiration. nih.gov Some of these compounds have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov
For anticancer applications, research indicates that some hydrazide-hydrazone derivatives can induce apoptosis in cancer cells. researchgate.net This is achieved through the activation of key apoptotic proteins like caspase-3. researchgate.net
Molecular docking studies have also provided insights into the potential interactions between these compounds and their biological targets. For example, computational analyses have shown that certain derivatives exhibit a strong affinity for the active site of DNA gyrase B, a crucial bacterial enzyme, which could explain their antibacterial effects. mdpi.com
Computational Drug Design and Discovery Initiatives
Computational methods are playing an increasingly vital role in accelerating the discovery and design of new drugs based on the valeric acid hydrazide scaffold. nih.govnih.gov Techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking are being employed to identify promising lead compounds and optimize their structures for enhanced activity and selectivity. sysrevpharm.orgmdpi.com
Virtual screening allows researchers to rapidly screen large libraries of chemical compounds to identify those with the potential to interact with a specific biological target. openmedicinalchemistryjournal.com Molecular docking simulations then predict the binding mode and affinity of these compounds to the target protein, providing valuable insights for further development. nih.govresearchgate.net
3D-QSAR models are used to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov This information is crucial for designing new derivatives with improved potency. For instance, analysis of 3D-QSAR models has suggested that introducing specific electronegative groups at certain positions on the benzene (B151609) ring of hydrazide derivatives can enhance their antifungal activity against pathogens like Rhizoctonia solani. nih.gov
In silico studies are also used to predict the pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of new compounds, helping to identify candidates with good oral bioavailability and drug-like characteristics. researchgate.netnih.govnih.gov
Investigations into Environmental and Industrial Applications
Beyond their therapeutic potential, valeric acid and its derivatives are being explored for various environmental and industrial applications. Valeric acid itself is recognized as a readily biodegradable substance. dow.com
In an industrial context, valeric acid is utilized as an intermediate in the production of a range of products, including:
Coatings additives dow.com
Corrosion inhibitors dow.com
The hydrazide functional group is also known for its utility in the synthesis of polymers and glues. mdpi.com Furthermore, some hydrazide derivatives have shown potential as herbicides. mdpi.commdpi.com The investigation into these applications is ongoing, with a focus on developing sustainable and effective solutions for various industrial and environmental challenges.
Q & A
What are the established protocols for synthesizing and characterizing valeric acid hydrazide derivatives?
Basic Research Question
Valeric acid hydrazide derivatives are typically synthesized via condensation reactions between valeric acid hydrazide and aldehydes or ketones under acidic or catalytic conditions. For characterization, single-crystal X-ray diffraction (SC-XRD) is used to determine crystal structures, complemented by NMR (¹H/¹³C) and FTIR spectroscopy to confirm functional groups and regioselectivity . For example, hydrazide-aldehyde conjugates require refluxing in ethanol with hydrochloric acid as a catalyst, followed by recrystallization for purity .
Which analytical methods are most effective for detecting and quantifying valeric acid hydrazide in biological samples?
Basic Research Question
Reverse-phase HPLC with UV detection (e.g., 400 nm) is a gold standard for quantifying valeric acid hydrazide and its derivatives in complex matrices like gut sections or serum. Derivatization with bisulfite or aldehyde-reactive probes enhances detection sensitivity. Calibration curves using standard samples (e.g., valeric acid hydrazide spiked in mouse cecal extracts) validate quantification limits, often achieving pg-level detection .
How can valeric acid hydrazide be functionalized for biomolecule conjugation in labeling applications?
Basic Research Question
Valeric acid hydrazide’s hydrazide group reacts selectively with aldehydes or ketones to form stable hydrazone bonds. For biomolecule labeling (e.g., glycoproteins), hydrazide-functionalized magnetic nanoparticles (e.g., Fe₃O₄@PMAH) are synthesized via polymethacrylic acid (PMAA) coating and adipic acid dihydrazide (ADH) modification. This enables glycopeptide enrichment with >69% specificity in serum samples .
What advanced spectroscopic techniques resolve the structural conformers and dimerization behavior of valeric acid hydrazide?
Advanced Research Question
Matrix isolation infrared (IR) spectroscopy combined with DFT calculations identifies monomeric and dimeric structures. Valeric acid monomers exhibit conformational flexibility (e.g., linear vs. bent alkyl chains), while dimers form cyclic or open hydrogen-bonded structures. Isotopic labeling (e.g., deuterated solvents) and temperature-controlled experiments differentiate between intermolecular interactions and intramolecular stabilization .
How do computational models (e.g., DFT) predict the electronic and inhibitory properties of valeric acid hydrazide derivatives?
Advanced Research Question
Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d,p) level calculates UV-Vis spectra, HOMO-LUMO gaps, and charge distribution to correlate with experimental bioactivity. For enzyme inhibition (e.g., MAO-B), molecular docking (AutoDock Vina) and MD simulations assess binding affinities to active sites, validated by IC₅₀ values from enzymatic assays .
What role does valeric acid hydrazide play in glycoproteomics for disease biomarker discovery?
Advanced Research Question
Hydrazide-functionalized magnetic beads (e.g., Fe₃O₄@PMAH) enrich N-glycopeptides via covalent binding to oxidized glycans. Post-enrichment, LC-MS/MS identifies glycosylation sites (e.g., 181 sites in colorectal cancer serum). Method optimization includes reducing non-specific adsorption using hydrophilic polymer coatings and validating specificity with negative controls (e.g., deglycosylated samples) .
How do valeric acid hydrazide derivatives inhibit enzymes like myeloperoxidase (MPO) or monoamine oxidase (MAO)?
Advanced Research Question
Hydrazides irreversibly inhibit MPO by modifying catalytic residues (e.g., His336) via hydrazone formation, confirmed by LC-MS/MS peptide mapping. For MAO-B, competitive inhibition occurs through π-π stacking with FAD cofactors. IC₅₀ assays using purified enzymes and Lineweaver-Burk plots distinguish inhibition mechanisms (e.g., non-competitive vs. uncompetitive) .
What strategies address regioselectivity challenges in synthesizing valeric acid hydrazide-based heterocycles?
Advanced Research Question
Regioselective cyclization (e.g., triazolo[3,4-e]purine formation) requires optimizing solvent polarity, acid catalysts (e.g., HCl), and temperature. For example, ethanol at 80°C with catalytic HCl yields >85% regioselective product. Computational models (NBO analysis) predict reactive sites, guiding substituent placement on aromatic aldehydes .
How is valeric acid hydrazide quantified in gut microbiota studies, and what are key confounding factors?
Advanced Research Question
SCFAs (including valeric acid hydrazide) in murine cecal samples are derivatized with 2-nitrophenylhydrazine and analyzed via HPLC. Confounding factors include microbial degradation during sample storage (mitigated by immediate freezing at -80°C) and matrix effects (addressed by spike-and-recovery validation using deuterated internal standards) .
What environmental factors influence the photostability and reactivity of valeric acid hydrazide in aqueous solutions?
Advanced Research Question
UV-Vis spectroscopy under controlled light intensity (e.g., 300–500 nm) and pH (4–9) reveals photodegradation kinetics. Radical scavengers (e.g., ascorbic acid) reduce oxidative byproducts, while dissolved oxygen accelerates decomposition. Quantum yield calculations (Φ) predict half-lives in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
